(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one
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Overview
Description
16-Dehydroprogesterone, also known as 4,16-Pregnadiene-3,20-dione, is a steroidal progestin with the molecular formula C21H28O2 and a molecular weight of 312.45 g/mol . This compound is a derivative of progesterone and is characterized by the presence of a double bond between the 16th and 17th carbon atoms in its structure . It is an endogenous metabolite found in various biological systems and has significant roles in both plant and animal physiology .
Preparation Methods
The synthesis of 16-Dehydroprogesterone can be achieved through several methods. One common synthetic route involves the use of 17 alpha-hydroxyprogesterone as a starting material. This compound is mixed with toluene, water, acetic acid, and semicarbazide under specific reaction conditions to yield 16-Dehydroprogesterone . Industrial production methods often employ biotransformation techniques using microorganisms to introduce functional groups into the steroid skeleton, making the process more sustainable and efficient .
Chemical Reactions Analysis
16-Dehydroprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can convert 16-Dehydroprogesterone into other steroidal compounds by adding hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include hydrogen, hemin, and pyruvate . Major products formed from these reactions include 16 alpha-hydroxyprogesterone and other hydroxylated derivatives .
Scientific Research Applications
16-Dehydroprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Industry: The compound is utilized in the production of steroidal drugs and other bioactive molecules.
Mechanism of Action
The mechanism of action of 16-Dehydroprogesterone involves its interaction with progesterone receptors in target tissues. By binding to these receptors, it regulates the expression of specific genes involved in various physiological processes, including the menstrual cycle and pregnancy maintenance . The compound’s effects are mediated through the activation of molecular pathways that control cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
16-Dehydroprogesterone is similar to other steroidal compounds such as:
Progesterone: The parent compound from which 16-Dehydroprogesterone is derived.
Dydrogesterone: A synthetic progestin with similar biological activities.
Medrogestone: Another synthetic progestin used in hormone replacement therapy.
What sets 16-Dehydroprogesterone apart is its unique double bond between the 16th and 17th carbon atoms, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16?,18?,19?,20-,21+/m0/s1 |
InChI Key |
VRRHHTISESGZFN-TYKSMWHLSA-N |
Isomeric SMILES |
CC(=O)C1=CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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